2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzodioxol group, a benzofuro group, a pyrimidinone group, and a phenylacetamide group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Applications De Recherche Scientifique
- STL084966 contains a benzodioxole scaffold, which has been associated with anti-inflammatory effects. Researchers have investigated its potential as a cyclooxygenase (COX) inhibitor, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
- In vitro studies have shown that STL084966 exhibits COX1 and COX2 inhibition. Compound 3b, for instance, demonstrated potent activity against both COX1 and COX2 enzymes . These findings suggest its potential as an analgesic and anti-inflammatory agent.
- STL084966 has been evaluated for its cytotoxic effects on cervical carcinoma cells (HeLa). Compound 3e exhibited significant cytotoxic activity, with a CC50 value of 219 µM .
- Interestingly, this cytotoxicity was tenfold higher than its IC50 values against COX1 and COX2, indicating a potential dual role in cancer therapy .
- For instance, imidazole-containing compounds (similar in structure to STL084966) have shown good antimicrobial potential . Further research could explore its efficacy against bacterial and fungal pathogens.
- STL084966’s selectivity ratio (COX1/COX2) was found to be better than Ketoprofen . Investigating the SAR of STL084966 and related analogs could provide insights into optimizing COX selectivity.
- Ortho halogenated compounds within the benzodioxole framework were more potent than meta-substituted ones . Understanding these structural preferences can guide future drug design.
- COX1 plays a crucial role in maintaining cardiovascular and gastrointestinal functions . STL084966’s potential selectivity for COX1 warrants further investigation.
Anti-Inflammatory and Analgesic Properties
Cytotoxicity Against Cancer Cells
Antimicrobial Activity
COX Selectivity and Structure-Activity Relationship (SAR)
Cardiovascular and Gastrointestinal Effects
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5S/c30-22(27-17-6-2-1-3-7-17)14-35-26-28-23-18-8-4-5-9-19(18)34-24(23)25(31)29(26)13-16-10-11-20-21(12-16)33-15-32-20/h1-12H,13-15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQULHPJIRPXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC(=O)NC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.